(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclohex-2-en-1-ylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-fluorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-iodophenyl)(1-methylcyclohex-2-en-1-yl)methanone
Uniqueness
(2-bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
CAS No. |
2648947-87-7 |
---|---|
Molecular Formula |
C14H15BrO |
Molecular Weight |
279.2 |
Purity |
95 |
Origin of Product |
United States |
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